2,2'-Bipyrrolidine

Overview

Description

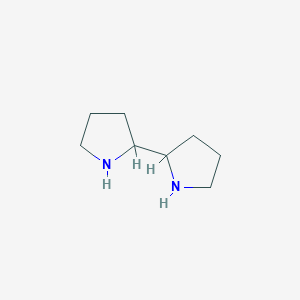

2,2’-Bipyrrolidine is an organic compound that consists of two pyrrolidine rings connected by a single bond

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,2’-Bipyrrolidine can be synthesized through the photodimerization of pyrrolidine. The process involves the use of a Rayonet Photoreactor fitted with low-pressure mercury lamps. Pyrrolidine is heated to reflux in the presence of a drop of mercury, and the reaction mixture is irradiated with ultraviolet light for several days. The resulting product is then purified through distillation .

Industrial Production Methods: In an industrial setting, 2,2’-Bipyrrolidine can be prepared by reacting pyrrolidine with chlorosulfonic acid in dichloromethane at low temperatures (0–5°C). This method is efficient and yields a high-purity product .

Chemical Reactions Analysis

Types of Reactions: 2,2’-Bipyrrolidine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding N-oxides.

Reduction: It can be reduced to form simpler amine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where one of the hydrogen atoms is replaced by another functional group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are commonly used under basic conditions.

Major Products Formed:

Oxidation: N-oxides of 2,2’-Bipyrrolidine.

Reduction: Simpler amine derivatives.

Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

2,2’-Bipyrrolidine has a wide range of applications in scientific research:

Biology: It serves as a building block for the synthesis of biologically active molecules.

Medicine: It is involved in the development of pharmaceutical compounds with potential therapeutic effects.

Industry: It is used in the production of fine chemicals and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2,2’-Bipyrrolidine involves its ability to act as a chiral ligand, forming complexes with transition metals. These complexes can then participate in catalytic cycles, facilitating various chemical transformations. The molecular targets include metal ions, and the pathways involved are typically those of catalytic cycles in asymmetric synthesis .

Comparison with Similar Compounds

2,2’-Bipyridine: Another compound with two pyridine rings connected by a single bond.

1,10-Phenanthroline: A compound with a similar bidentate ligand structure.

Uniqueness: 2,2’-Bipyrrolidine is unique due to its pyrrolidine rings, which provide different steric and electronic properties compared to pyridine rings in 2,2’-Bipyridine. This uniqueness makes it particularly useful in asymmetric synthesis, where the steric environment around the metal center is crucial for enantioselectivity .

Biological Activity

2,2'-Bipyrrolidine is a compound of increasing interest in the fields of medicinal chemistry and biochemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

This compound consists of two pyrrolidine rings connected by a bipyridine framework. This structural configuration endows it with unique chemical properties that contribute to its biological activity.

Biological Activities

1. Antimicrobial Activity

Recent studies have shown that derivatives of bipyrrolidine exhibit significant antimicrobial properties. For instance, compounds containing the bipyrrolidine scaffold have been isolated from various microbial sources and demonstrated potent activity against a range of pathogens, including bacteria and fungi .

2. Antitumor Activity

Research indicates that this compound derivatives possess notable antitumor effects. In vitro studies have shown that these compounds can inhibit the growth of various cancer cell lines. For example, specific ruthenium(II) complexes incorporating bipyrrolidine were found to have cytotoxic effects against HeLa and MCF7 cells, with IC50 values indicating effective concentration levels .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Complex 1 | HeLa | 25.3 |

| Complex 2 | MCF7 | 9.3 |

| Complex 3 | A549 | >100 |

3. Immunomodulatory Effects

Studies have also highlighted the immunomodulatory potential of this compound derivatives. These compounds can modulate immune responses, making them candidates for therapeutic applications in autoimmune diseases and cancer immunotherapy .

The mechanisms underlying the biological activities of this compound involve several pathways:

- DNA Binding : Some complexes containing bipyrrolidine demonstrate the ability to bind to DNA, influencing gene expression and cellular proliferation .

- Antioxidant Properties : The radical scavenging ability of these compounds has been evaluated using various assays (DPPH, hydroxyl radical scavenging), showcasing their potential as antioxidants .

- Protein Interaction : Interaction studies with proteins such as bovine serum albumin (BSA) reveal that bipyrrolidine complexes can quench BSA fluorescence, indicating binding interactions that may affect protein functionality .

Case Studies

Case Study 1: Anticancer Activity Evaluation

In a study evaluating the anticancer effects of ruthenium complexes containing bipyrrolidine, researchers treated human lung (A549), cervical (HeLa), and prostate (PC3) carcinoma cells with these complexes under both dark conditions and photoactivation. The results indicated a marked increase in cytotoxicity upon light activation, suggesting potential for photochemotherapy applications .

Case Study 2: Antimicrobial Efficacy

A series of experiments conducted on various microbial strains demonstrated that bipyrrolidine derivatives exhibited significant antibacterial activity. The compounds were tested against Gram-positive and Gram-negative bacteria, with results showing varying degrees of effectiveness depending on the structural modifications made to the bipyrrolidine framework .

Q & A

Q. What are the standard synthetic routes for preparing enantiomerically pure 2,2'-Bipyrrolidine?

Basic Research Question

Enantiomerically pure this compound is synthesized via diastereomeric salt resolution using chiral tartrates. The process involves:

Reacting racemic this compound with (L)- or (D)-tartaric acid to form diastereomeric salts.

Recrystallizing the salts in aqueous ethanol to isolate the (R,R) or (S,S) enantiomers.

Neutralizing the tartrate salts with NaOH and extracting the free base .

Table 1: Comparison of Resolution Methods

| Method | Starting Material | Tartrate Used | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|---|---|

| Original Resolution | Racemic mixture | (L)-tartaric | 45 | ≥99.5 |

| Modified Resolution | Racemic mixture | (D)-tartaric | 50 | ≥99.5 |

Q. What analytical techniques are recommended for confirming the purity and enantiomeric excess of this compound?

Basic Research Question

- Gas Chromatography (GC): Use chiral columns (e.g., Cyclodextrin-based) to separate enantiomers. The enantiomeric excess (ee) is calculated from peak area ratios. GC purity ≥99.0% is typical for high-quality samples .

- Nuclear Magnetic Resonance (NMR): H and C NMR confirm structural integrity. Chiral shift reagents (e.g., Eu(hfc)) may enhance enantiomer differentiation .

Q. How can the resolution of this compound enantiomers be optimized to achieve high enantiomeric excess?

Advanced Research Question

Optimization strategies include:

- Solvent Selection: Ethanol-water mixtures improve salt solubility and crystallization efficiency.

- Temperature Control: Slow cooling during recrystallization enhances crystal purity.

- Iterative Recrystallization: Repeated cycles remove residual impurities, achieving ≥99.5% ee .

Q. What role does this compound play in catalytic systems, particularly in multi-component reactions?

Advanced Research Question

this compound derivatives, such as [this compound]-1,1'-disulfonic acid, act as Brønsted acid catalysts. For example:

- Five-Component Reaction: Combines bis-aldehydes, β-diketones, and 3-amino-1,2,4-triazole to synthesize bis-triazoloquinazolinones.

- Conditions: 0–5°C in CHCl, achieving yields up to 92%. Catalyst efficiency is confirmed via FT-IR, SEM, and TGA .

Table 2: Catalytic Performance in Bis-Triazoloquinazolinone Synthesis

| Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |

|---|---|---|

| 5 | 6 | 85 |

| 10 | 4 | 92 |

Q. What precautions are necessary when handling this compound in laboratory settings?

Basic Research Question

- Personal Protective Equipment (PPE): Gloves, goggles, and lab coats to prevent skin/eye contact (H314 hazard).

- Storage: Air-sensitive; store at 2–8°C in sealed containers under inert gas.

- Waste Disposal: Neutralize with dilute acid and dispose via certified hazardous waste protocols .

Q. How do structural modifications of this compound influence its catalytic activity in organic synthesis?

Advanced Research Question

Introducing sulfonic acid groups at the 1,1'-positions enhances acidity and catalytic efficiency. For example:

- Sulfonation: React this compound with chlorosulfonic acid in CHCl.

- Applications: The disulfonic acid derivative catalyzes Friedel-Crafts alkylations and cycloadditions with improved turnover frequency .

Q. In what types of polymerization reactions has this compound been employed as a ligand, and what stereoselectivity outcomes are observed?

Advanced Research Question

this compound-based salan ligands coordinate metals (e.g., Zn, Mg) for stereoselective lactide polymerization:

- Isotactic PLA: Achieved using (R,R)-configured ligands.

- Heterotactic PLA: Observed with mixed ligand-metal systems.

- Characterization: H NMR and MALDI-TOF confirm polymer microstructure .

Q. Which spectroscopic methods are most effective for characterizing this compound derivatives?

Basic Research Question

Properties

IUPAC Name |

2-pyrrolidin-2-ylpyrrolidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2/c1-3-7(9-5-1)8-4-2-6-10-8/h7-10H,1-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQHVTVSAFRAXPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2CCCN2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74295-58-2 | |

| Record name | 2,2'-Bipyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.